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molecular formula C7H10O5 B1361596 1,3-Diacetoxyacetone CAS No. 6946-10-7

1,3-Diacetoxyacetone

Cat. No. B1361596
M. Wt: 174.15 g/mol
InChI Key: PZVCVSQSQHGBNE-UHFFFAOYSA-N
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Patent
US07619101B2

Procedure details

A 16 L reactor equipped with a mechanical stirrer, a Pt-100 thermometer, a reflux condenser and a nitrogen inlet was charged with 1.00 kg (10.9 mol) 1,3-dihydroxyacetone and 3.25 L (4.03 mol) pyridine. To this suspension 3.31 L (34.8 mol) acetic acid anhydride was added during 35 min, maintaining the temperature between 15 and 22° C. with a cooling bath. During the addition the suspension turned into a clear, slightly reddish solution. The mixture was stirred for 2.5 h at RT before it was concentrated on a rotatory evaporator at 50-55° C./10 mbar. The oily residue was dissolved in 10.0 L dichloromethane and washed two times with 5.0 L 2N hydrochloric acid, then with 5.0 L water. The organic layer was concentrated on a rotatory evaporator at 40° C./10 mbar and the oily residue was further dried under these conditions for 1.5 h. The dark red crude product (2 kg) was dissolved in 5.7 L toluene and the solution was warmed to 30° C. 5 L heptane were added during 10 min and the resulting turbid solution was seeded with product crystals, whereas fast crystallization occurred. 5 L heptane was added to the suspension to improve stirability. After stirring overnight at RT the suspension was cooled to 0° C. and stirred for 2 h at that temperature. The crystals then were filtered off and washed portionwise with totally 7 L of pre-cooled heptane. The crystals were dried at 30-35° C. at <=10 mbar over the weekend, to give 1.47 kg 1,3-diacetoxyacetone (78% yield; assay: 100%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
3.25 L
Type
reactant
Reaction Step One
[Compound]
Name
suspension
Quantity
3.31 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
B(O)(O)[C@H]1N([C:7]([C@@H:9](N)C(C)C)=[O:8])CCC1.CS(O)(=O)=O.[OH:21][CH2:22][C:23]([CH2:25][OH:26])=[O:24].N1C=CC=CC=1.[C:33](OC(=O)C)(=[O:35])[CH3:34]>>[C:33]([O:21][CH2:22][C:23]([CH2:25][O:26][C:7](=[O:8])[CH3:9])=[O:24])(=[O:35])[CH3:34] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B([C@@H]1CCCN1C(=O)[C@H](C(C)C)N)(O)O.CS(=O)(=O)O
Name
Quantity
1 kg
Type
reactant
Smiles
OCC(=O)CO
Name
Quantity
3.25 L
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
suspension
Quantity
3.31 L
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 2.5 h at RT before it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 16 L reactor equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature between 15 and 22° C. with a cooling bath
ADDITION
Type
ADDITION
Details
During the addition the suspension
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated on a rotatory evaporator at 50-55° C./10 mbar
DISSOLUTION
Type
DISSOLUTION
Details
The oily residue was dissolved in 10.0 L dichloromethane
WASH
Type
WASH
Details
washed two times with 5.0 L 2N hydrochloric acid
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated on a rotatory evaporator at 40° C./10 mbar
CUSTOM
Type
CUSTOM
Details
the oily residue was further dried under these conditions for 1.5 h
Duration
1.5 h
DISSOLUTION
Type
DISSOLUTION
Details
The dark red crude product (2 kg) was dissolved in 5.7 L toluene
TEMPERATURE
Type
TEMPERATURE
Details
the solution was warmed to 30° C
ADDITION
Type
ADDITION
Details
5 L heptane were added during 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the resulting turbid solution was seeded with product crystals, whereas fast crystallization
ADDITION
Type
ADDITION
Details
5 L heptane was added to the suspension
STIRRING
Type
STIRRING
Details
After stirring overnight at RT the suspension
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 0° C.
STIRRING
Type
STIRRING
Details
stirred for 2 h at that temperature
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The crystals then were filtered off
WASH
Type
WASH
Details
washed portionwise with totally 7 L of pre-cooled heptane
CUSTOM
Type
CUSTOM
Details
The crystals were dried at 30-35° C. at <=10 mbar over the weekend

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(C)(=O)OCC(=O)COC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.47 kg
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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